molecular formula C9H11F2N B15235579 (1R)-1-[4-(Difluoromethyl)phenyl]ethylamine

(1R)-1-[4-(Difluoromethyl)phenyl]ethylamine

Cat. No.: B15235579
M. Wt: 171.19 g/mol
InChI Key: XUJSGSIZSYFAPN-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-[4-(Difluoromethyl)phenyl]ethylamine is a chiral amine featuring a difluoromethyl (-CF₂H) substituent at the para position of the phenyl ring. This compound is part of a broader class of fluorinated aromatic amines, which are valued in medicinal chemistry and materials science for their enhanced metabolic stability, lipophilicity, and electronic properties compared to non-fluorinated analogs .

Properties

Molecular Formula

C9H11F2N

Molecular Weight

171.19 g/mol

IUPAC Name

(1R)-1-[4-(difluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H11F2N/c1-6(12)7-2-4-8(5-3-7)9(10)11/h2-6,9H,12H2,1H3/t6-/m1/s1

InChI Key

XUJSGSIZSYFAPN-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(F)F)N

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved through various synthetic routes, including nucleophilic substitution and radical difluoromethylation reactions .

Industrial Production Methods

Industrial production of (1R)-1-[4-(Difluoromethyl)phenyl]ethylamine often employs scalable and efficient methods to ensure high yield and purity. The use of metal-based catalysts and optimized reaction conditions, such as controlled temperature and pressure, are common in industrial settings to facilitate the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[4-(Difluoromethyl)phenyl]ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

(1R)-1-[4-(Difluoromethyl)phenyl]ethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R)-1-[4-(Difluoromethyl)phenyl]ethylamine involves its interaction with specific molecular targets. The difluoromethyl group can influence the compound’s binding affinity and reactivity with enzymes and receptors. Pathways involved in its mechanism of action include modulation of enzyme activity and receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Substituent Impact:

  • Electron Effects: The difluoromethyl group (-CF₂H) is less electron-withdrawing than trifluoromethyl (-CF₃) but more than non-fluorinated groups, influencing reactivity in nucleophilic substitutions or catalytic hydrogenation .
  • Steric Effects : Ortho-substituted analogs (e.g., 3-F, 4-CF₃ in ) exhibit steric hindrance, which can alter binding affinities in enzyme-inhibitor interactions .

Physical and Chemical Properties

While direct data for (1R)-1-[4-(Difluoromethyl)phenyl]ethylamine is sparse, analogs provide insights:

  • Density : Predicted at ~1.26 g/cm³ (similar to 3-F,4-CF₃ analog in ).
  • Boiling Point : Estimated ~208°C, comparable to trifluoromethyl derivatives .
  • pKa : Predicted ~8.2, typical for aromatic amines, with slight variations due to fluorination .

Biological Activity

(1R)-1-[4-(Difluoromethyl)phenyl]ethylamine is an organic compound notable for its unique structural features, including a chiral center and a difluoromethyl substituent on a phenyl group. This compound belongs to the class of amines, which are derived from ammonia by replacing hydrogen atoms with organic groups. The difluoromethyl group enhances its potential biological activity and alters its physicochemical properties compared to related compounds.

Key Characteristics:

  • Molecular Formula : C9H10F2N
  • Molecular Weight : 175.18 g/mol
  • Chirality : The compound has one chiral center, leading to potential enantiomeric forms with different biological activities.

Biological Activities

(1R)-1-[4-(Difluoromethyl)phenyl]ethylamine exhibits a range of biological activities that are currently under investigation. These include:

  • Neurotransmitter Modulation : Compounds with similar structures are known to interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
  • Pharmacological Potential : Research indicates that this compound may have applications in treating various diseases due to its ability to modulate enzyme activity or receptor binding.

The mechanism of action for (1R)-1-[4-(Difluoromethyl)phenyl]ethylamine is believed to involve its interaction with specific molecular targets within the body. The difluoromethyl group enhances lipophilicity, allowing the compound to cross cell membranes easily and interact with intracellular targets. Ongoing studies aim to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

The unique properties of (1R)-1-[4-(Difluoromethyl)phenyl]ethylamine can be highlighted through comparisons with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspect
4-(Fluoromethyl)phenyl ethylamineSimilar phenyl and ethylamine structureContains only one fluorine atom
1-[4-(Trifluoromethyl)phenyl]ethanamineTrifluoromethyl group instead of difluoromethylIncreased lipophilicity
2-Amino-5-(difluoromethyl)benzeneAmine at different positionDifferent substitution pattern
3-(Difluoromethyl)anilineAniline structureDifferent position of difluoromethyl group

Research Findings and Case Studies

Recent studies have focused on the synthesis and biological evaluation of (1R)-1-[4-(Difluoromethyl)phenyl]ethylamine:

  • Synthesis Approaches : Various synthetic routes have been developed for producing this compound, emphasizing the importance of the difluoromethyl group in enhancing biological activity.
  • Pharmacological Studies : Experimental validation through bioassays has shown promising results in modulating specific biological pathways, although further research is necessary to confirm these effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.